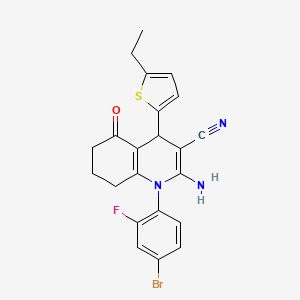![molecular formula C29H27FO4 B11632745 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11632745.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(4-fluorofenil)-2-oxoetoxi]-6-hexil-4-fenil-2H-croman-2-ona es un compuesto orgánico complejo que pertenece a la clase de las cromanas-2-onas. Este compuesto se caracteriza por la presencia de un grupo fluorofenil, una cadena hexílica y un grupo fenil unidos al núcleo de la cromana-2-ona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-[2-(4-fluorofenil)-2-oxoetoxi]-6-hexil-4-fenil-2H-croman-2-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de la cromana-2-ona: El núcleo de la cromana-2-ona se puede sintetizar mediante la condensación de salicilaldehído con un β-cetoéster adecuado en condiciones básicas.
Introducción del grupo fluorofenil: El grupo fluorofenil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de benceno fluorado.
Unión de la cadena hexílica: La cadena hexílica se puede unir mediante una reacción de alquilación utilizando un haluro de alquilo adecuado.
Formación del enlace oxoetoxi: El enlace oxoetoxi se puede formar mediante una reacción de esterificación entre el núcleo de la cromana-2-ona y un derivado de ácido fluorofenil acético.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
7-[2-(4-fluorofenil)-2-oxoetoxi]-6-hexil-4-fenil-2H-croman-2-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos carbonilo en alcoholes o para reducir los dobles enlaces.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en el grupo fluorofenil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar reactivos como halógenos, nucleófilos y electrófilos en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como una sonda para estudiar procesos biológicos debido a sus propiedades químicas únicas.
Medicina: Puede tener aplicaciones terapéuticas potenciales, aunque se necesita más investigación para explorar su eficacia y seguridad.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia o la conductividad.
Mecanismo De Acción
El mecanismo de acción de 7-[2-(4-fluorofenil)-2-oxoetoxi]-6-hexil-4-fenil-2H-croman-2-ona implica su interacción con objetivos moleculares y vías específicas. El grupo fluorofenil puede interactuar con los bolsillos hidrofóbicos en las proteínas, mientras que el núcleo de la cromana-2-ona puede participar en enlaces de hidrógeno e interacciones π-π. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 7-[2-(4-fluorofenil)-2-oxoetoxi]-4-metil-2H-croman-2-ona
- 7-[2-(4-fluorofenil)-2-oxoetoxi]-4-fenil-2H-croman-2-ona
- 7-[2-(4-fluorofenil)-2-oxoetoxi]-4-propil-2H-croman-2-ona
Unicidad
7-[2-(4-fluorofenil)-2-oxoetoxi]-6-hexil-4-fenil-2H-croman-2-ona es único debido a la presencia de la cadena hexílica, que puede influir en su hidrofobicidad y su interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C29H27FO4 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H27FO4/c1-2-3-4-6-11-22-16-25-24(20-9-7-5-8-10-20)17-29(32)34-28(25)18-27(22)33-19-26(31)21-12-14-23(30)15-13-21/h5,7-10,12-18H,2-4,6,11,19H2,1H3 |
Clave InChI |
CIFCTVSBPJQSMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632668.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11632669.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B11632678.png)
![5-[(4-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11632686.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632691.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632697.png)
![(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11632698.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
![6-({2-[(4-Butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11632705.png)
![Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11632713.png)
![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)
![N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11632749.png)
